N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide
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Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide, also known as PPT, is a chemical compound that has gained significant attention in the field of scientific research. PPT is a selective agonist of the estrogen receptor beta (ERβ) and has been found to have a wide range of potential applications in various fields of research.
Scientific Research Applications
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Background: Abnormal activation of the FGFR signaling pathway plays a crucial role in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. The FGFR family consists of four distinct isoforms (FGFR1–4), which are expressed in different tissue types and play essential roles in organ development, cell proliferation, migration, and angiogenesis .
Compound Activity:- Compound 4h (N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide) exhibits potent FGFR inhibitory activity:
Antidiabetic Properties
Background: Pyrrolo[2,3-b]pyridine derivatives have been explored for their potential antidiabetic effects.
Compound Activity:- Potential applications:
Other Applications
Background: Additional research areas where pyrrolo[2,3-b]pyridine derivatives may find utility:
Compound Activity:- TNIK Inhibition : Some derivatives exhibit strong TNIK inhibitory effects (IC50 < 1 nM), suggesting potential applications in cancer therapy and as novel drug targets .
- α-Amylase Inhibition : Novel pyrrolo[2,3-d]pyrimidine-based analogues inhibit α-amylase, which could be relevant for diabetes treatment .
- Synthetic Approaches : One-pot synthesis methods have been developed for related compounds, expanding their synthetic accessibility .
properties
IUPAC Name |
2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-11-18-13(10-21-11)15(20)17-7-3-8-19-9-5-12-4-2-6-16-14(12)19/h2,4-6,9-10H,3,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOXUPAXZQDNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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